molecular formula C15H16N2O4S B2753925 3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde CAS No. 1311459-08-1

3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2753925
CAS No.: 1311459-08-1
M. Wt: 320.36
InChI Key: LWWCBNUXJKVXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde, identified by its CAS number 1311459-08-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S with a molecular weight of 320.4 g/mol. The structure features a spirocyclic moiety that is crucial for its biological interactions.

PropertyValue
CAS Number1311459-08-1
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Oncogenic Pathways : Related compounds have shown potential in inhibiting the RAS signaling pathway, which is crucial in many cancers. For instance, derivatives targeting the KRAS G12C mutation have been identified as effective inhibitors in preclinical models .
  • Antioxidant Activity : The presence of methoxy groups in the structure may confer antioxidant properties, which can protect cells from oxidative stress and inflammation.
  • Enzyme Inhibition : Similar compounds have been reported to act as enzyme inhibitors, affecting metabolic pathways that are often dysregulated in cancer and other diseases.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that derivatives of diazaspiro compounds exhibited dose-dependent antitumor effects in xenograft mouse models. These compounds showed significant metabolic stability and efficacy against solid tumors .
  • In Vitro Studies : In vitro assays have indicated that similar compounds can effectively inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Toxicological Assessments : Safety assessments have indicated low toxicity profiles for structurally similar compounds when evaluated under controlled conditions. The threshold of toxicological concern (TTC) has been established for related substances, indicating favorable safety margins for human exposure .

Tables of Biological Activity

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityObserved EffectsReferences
AntitumorDose-dependent inhibition in xenograft models
Enzyme InhibitionModulation of metabolic pathways
AntioxidantProtection against oxidative stress
Low ToxicitySafety margins established in dietary assessments

Properties

IUPAC Name

3-[(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-12-3-2-10(8-18)6-11(12)7-17-13(19)15(16-14(17)20)4-5-22-9-15/h2-3,6,8H,4-5,7,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWCBNUXJKVXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C(=O)C3(CCSC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.